![molecular formula C25H28N6O4 B2518555 7-[2-羟基-3-(2-甲基苯氧基)丙基]-1,3-二甲基-8-[(2Z)-2-(1-苯乙叉基)肼基]嘌呤-2,6-二酮 CAS No. 376374-25-3](/img/no-structure.png)

7-[2-羟基-3-(2-甲基苯氧基)丙基]-1,3-二甲基-8-[(2Z)-2-(1-苯乙叉基)肼基]嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

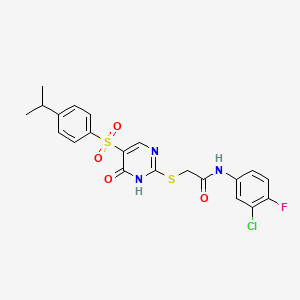

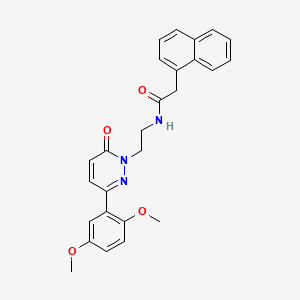

The compound "7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione" is a structurally complex molecule that appears to be related to purine derivatives. Purine derivatives are known for their wide range of biological activities, which often include interactions with various serotonin (5-HT) receptors. These interactions can lead to potential therapeutic applications, such as anxiolytic effects .

Synthesis Analysis

The synthesis of related purine derivatives typically involves multiple steps, starting from simpler precursors. For instance, the synthesis of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives involves the preparation of intermediate compounds, which are then further modified to achieve the desired purine core and substituents . Another example is the intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones to obtain 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . These methods highlight the complexity and multi-step nature of synthesizing purine derivatives.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. X-ray diffraction methods have been used to confirm the structures of related compounds, revealing different conformations in the crystal state and various types of interactions, such as charge-assisted hydrogen bonds and π-π interactions . The orientation of substituent rings and the presence of functional groups like the morpholine ring can significantly influence the binding affinity and selectivity to 5-HT receptors .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by the substituents attached to the purine core. For example, the introduction of specific substituents like o-OCH3 and m-Cl into the phenylpiperazinyl moiety can modify the affinity for 5-HT receptors . The intramolecular alkylation process used in the synthesis of related compounds also demonstrates the potential for chemical transformations within the purine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the overall molecular conformation, can affect these properties. While the specific properties of "7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione" are not detailed in the provided papers, the studies on related compounds suggest that the molecular conformation and intermolecular interactions play a significant role in their physical characteristics .

科学研究应用

合成和心血管活性

与所讨论化合物结构相关的化合物,例如 7-{2-羟基-3-[4-(2-苯氧基乙基)-哌嗪基-1-基]-丙基}-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮衍生物,已被合成并测试其心血管活性,显示出显着的预防性抗心律失常活性和降压作用。这些化合物还显示出对 alpha1 和 alpha2 肾上腺素受体的弱亲和力,表明在心血管研究和治疗策略中具有潜在应用 (Chłoń-Rzepa 等人,2004)。

抗癌、抗 HIV-1 和抗微生物活性

一系列 8-取代甲基黄嘌呤衍生物,与目标化合物具有核心相似性,已被探索其体外抗癌、抗 HIV-1 和抗微生物活性。一些衍生物对各种癌细胞系和 HIV-1 表现出显着的活性,以及对某些菌株的抗微生物有效性,表明在开发新型治疗剂方面具有潜在应用 (Rida 等人,2007)。

精神活性

对嘌呤-2,6-二酮的 8-氨基烷基衍生物在 7 位进行修饰的研究显示出潜在的精神活性,特别是作为血清素受体(5-HT1A、5-HT2A 和 5-HT7)的配体。这些发现表明通过靶向血清素通路,在设计新的治疗情绪障碍(如抑郁症和焦虑症)的治疗方法中具有应用 (Chłoń-Rzepa 等人,2013)。

镇痛活性

对 8-甲氧基-1,3-二甲基-2,6-二氧代嘌呤-7-基衍生物的进一步研究揭示了显着的镇痛和抗炎作用,超过了乙酰水杨酸等传统药物。这项研究为开发新类镇痛和抗炎药开辟了道路,增强了我们对抗慢性疼痛和炎症的武器库 (Zygmunt 等人,2015)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione' involves the condensation of 2-methylphenol with 3-chloropropanol to form 2-methylphenoxypropanol. This intermediate is then reacted with 7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine to form the desired compound through a series of reactions involving hydrazine hydrate, acetic anhydride, and sodium hydroxide.", "Starting Materials": [ "2-methylphenol", "3-chloropropanol", "7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine", "hydrazine hydrate", "acetic anhydride", "sodium hydroxide" ], "Reaction": [ "2-methylphenol is condensed with 3-chloropropanol in the presence of a base to form 2-methylphenoxypropanol.", "2-methylphenoxypropanol is reacted with 7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine in the presence of a base to form the corresponding bromo compound.", "The bromo compound is then reacted with hydrazine hydrate in the presence of acetic anhydride to form the corresponding hydrazine derivative.", "The hydrazine derivative is then treated with sodium hydroxide to form the final compound '7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione'." ] } | |

CAS 编号 |

376374-25-3 |

产品名称 |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |

分子式 |

C25H28N6O4 |

分子量 |

476.537 |

IUPAC 名称 |

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione |

InChI |

InChI=1S/C25H28N6O4/c1-16-10-8-9-13-20(16)35-15-19(32)14-31-21-22(29(3)25(34)30(4)23(21)33)26-24(31)28-27-17(2)18-11-6-5-7-12-18/h5-13,19,32H,14-15H2,1-4H3,(H,26,28)/b27-17- |

InChI 键 |

GUKATGUIVISIMO-PKAZHMFMSA-N |

SMILES |

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2518473.png)

![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2518474.png)

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

![4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2518482.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)

![Tert-butyl N-[(3S,4R)-4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]oxolan-3-yl]carbamate](/img/structure/B2518488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)